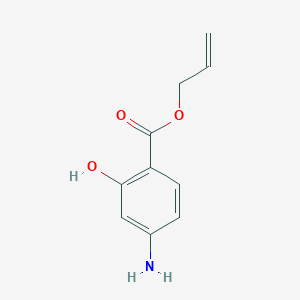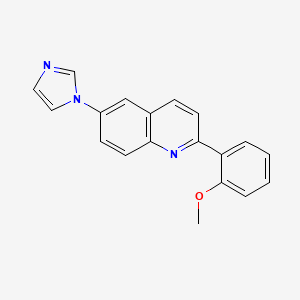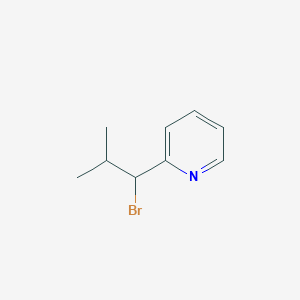
2-(1-Bromo-2-methylpropyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromo-2-methylpropyl)pyridine is an organic compound with the molecular formula C9H12BrN. It is a derivative of pyridine, where a bromo-2-methylpropyl group is attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One common method involves the nucleophilic substitution of pyridine with 1-bromo-2-methylpropyl bromide under basic conditions.
Reductive Amination: Another approach is the reductive amination of pyridine with 1-bromo-2-methylpropylamine, followed by bromination.
Industrial Production Methods: The industrial production of this compound typically involves large-scale nucleophilic substitution reactions, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding pyridine N-oxide.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced halogen content.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and reaction conditions like elevated temperatures and polar solvents are typical.
Major Products Formed:
Pyridine N-oxide from oxidation reactions.
Reduced derivatives from reduction reactions.
Various substituted pyridines from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-(1-Bromo-2-methylpropyl)pyridine is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications, including as antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(1-Bromo-2-methylpropyl)pyridine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
2-(1-Bromoethyl)pyridine
2-(1-Bromopropyl)pyridine
2-(1-Bromobutyl)pyridine
Uniqueness: 2-(1-Bromo-2-methylpropyl)pyridine is unique due to its specific structural features, which influence its reactivity and applications compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C9H12BrN |
|---|---|
Poids moléculaire |
214.10 g/mol |
Nom IUPAC |
2-(1-bromo-2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,1-2H3 |
Clé InChI |
CLAHSVDERQJYIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=CC=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



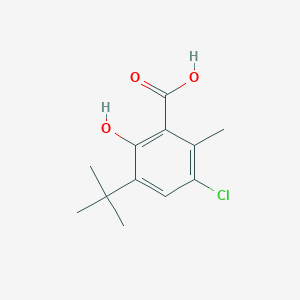
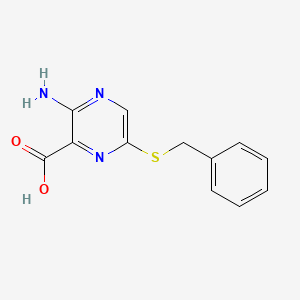
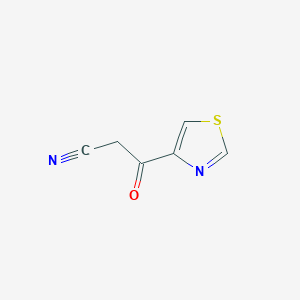
![tert-butyl N-[5-(piperidine-1-carbonyl)thiophen-2-yl]carbamate](/img/structure/B15358138.png)
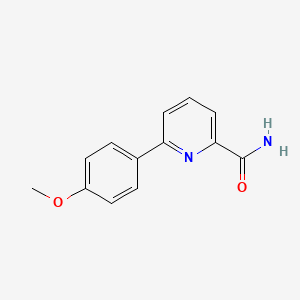
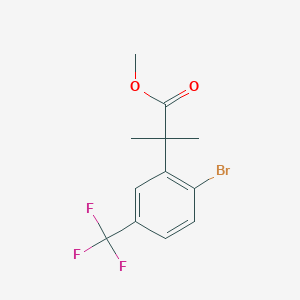
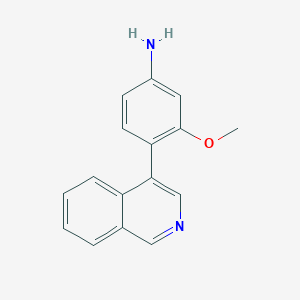
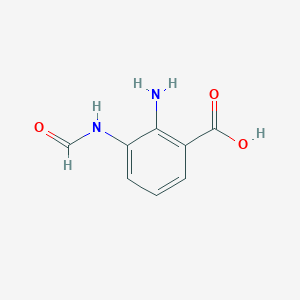
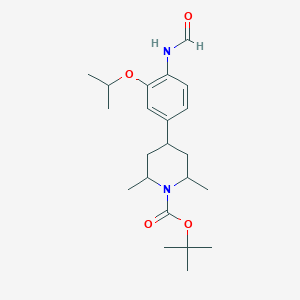
![Ethyl 4-[(2-ethoxy-2-oxoethyl)-methylamino]-4-oxobutanoate](/img/structure/B15358180.png)
